molecular formula C15H15FN2O4S B2691598 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-24-0

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2691598
CAS No.: 338396-24-0
M. Wt: 338.35
InChI Key: NREMVOXWFWNARB-UHFFFAOYSA-N
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Description

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a fluoroanilino group, a carbonyl group, and a dimethylsulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the following steps:

    Formation of the Fluoroanilino Intermediate: The initial step involves the reaction of aniline with a fluorinating agent to introduce the fluoro group, forming 4-fluoroaniline.

    Coupling with Phenyl Carbonyl Compound: The 4-fluoroaniline is then coupled with a phenyl carbonyl compound under specific reaction conditions to form the intermediate 4-[(4-fluoroanilino)carbonyl]phenyl compound.

    Introduction of the Dimethylsulfamate Group: Finally, the intermediate is reacted with dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamate group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 4-[(4-bromoanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Uniqueness

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and overall stability compared to similar compounds with different substituents.

Properties

IUPAC Name

[4-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREMVOXWFWNARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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